Cas no 97482-28-5 (methyl (2S)-2-methanesulfonamidopropanoate)
methyl (2S)-2-methanesulfonamidopropanoate Chemical and Physical Properties
Names and Identifiers
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- L-Alanine, N-(methylsulfonyl)-, methyl ester
- methyl (2S)-2-methanesulfonamidopropanoate
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- Inchi: 1S/C5H11NO4S/c1-4(5(7)10-2)6-11(3,8)9/h4,6H,1-3H3/t4-/m0/s1
- InChI Key: IZXCMJYFDJATPE-BYPYZUCNSA-N
- SMILES: C(OC)(=O)[C@H](C)NS(C)(=O)=O
methyl (2S)-2-methanesulfonamidopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356805-25mg |
methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M356805-50mg |
methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | M356805-250mg |
methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 250mg |
$ 320.00 | 2022-06-02 | ||
| Ambeed | A1111750-1g |
Methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 95% | 1g |
$325.0 | 2025-04-14 | |
| Ambeed | A1111750-5g |
Methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 95% | 5g |
$975.0 | 2025-04-14 | |
| Enamine | EN300-53032-1.0g |
methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 80% | 1.0g |
$371.0 | 2023-06-29 | |
| Chemenu | CM465127-250mg |
methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 95%+ | 250mg |
$188 | 2022-11-28 | |
| Chemenu | CM465127-500mg |
methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 95%+ | 500mg |
$334 | 2022-11-28 | |
| Chemenu | CM465127-1g |
methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 95%+ | 1g |
$466 | 2022-11-28 | |
| Enamine | EN300-53032-0.05g |
methyl (2S)-2-methanesulfonamidopropanoate |
97482-28-5 | 80% | 0.05g |
$66.0 | 2023-06-29 |
methyl (2S)-2-methanesulfonamidopropanoate Suppliers
methyl (2S)-2-methanesulfonamidopropanoate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on methyl (2S)-2-methanesulfonamidopropanoate
Methyl (2S)-2-Methanesulfonamidopropanoate: A Comprehensive Overview
Methyl (2S)-2-methanesulfonamidopropanoate, identified by the CAS number 97482-28-5, is a significant compound in the field of organic chemistry and pharmacology. This compound, often referred to as methyl (S)-methanesulfonamidopropanoate, has garnered attention due to its unique structural properties and potential applications in drug development and material science.
The molecular structure of methyl (2S)-2-methanesulfonamidopropanoate consists of a propanoic acid derivative with a methanesulfonamide group attached at the second carbon atom, which is in the S configuration. This stereochemistry is crucial as it influences the compound's biological activity and interactions with other molecules. The presence of the methanesulfonamide group imparts specific electronic and steric properties, making it a valuable building block in organic synthesis.
Recent studies have highlighted the role of methyl (2S)-2-methanesulfonamidopropanoate in various biochemical pathways. For instance, researchers have explored its potential as a chiral auxiliary in asymmetric synthesis, where it facilitates the formation of enantiomerically enriched compounds. This application is particularly significant in the pharmaceutical industry, where the stereochemistry of molecules plays a pivotal role in their efficacy and safety.
In addition to its synthetic applications, methyl (2S)-2-methanesulfonamidopropanoate has been investigated for its role in enzyme inhibition and receptor binding studies. By modifying the substituents on the propanoate backbone, scientists have been able to modulate its interaction with target proteins, opening avenues for drug discovery.
From a materials science perspective, this compound has shown promise as a precursor for advanced polymers and coatings. Its ability to form stable amide bonds makes it a candidate for developing high-performance materials with tailored mechanical and thermal properties.
Moreover, advancements in computational chemistry have enabled detailed modeling of methyl (2S)-2-methanesulfonamidopropanoate's molecular interactions. These studies provide insights into its stability, solubility, and reactivity under various conditions, further enhancing its utility across multiple disciplines.
In conclusion, methyl (2S)-2-methanesulfonamidopropanoate (CAS No. 97482-28-5) stands out as a versatile compound with diverse applications spanning organic synthesis, pharmacology, and materials science. Its unique structural features and chiral properties make it an invaluable tool for researchers seeking innovative solutions in these fields.
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